(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone
描述
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c16-15(17,18)12-3-1-2-10(6-12)14(22)21-5-4-13-11(8-21)7-19-9-20-13/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNAKYXHECEERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the trifluoromethylphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
相似化合物的比较
Analogs with Dihydropyrido-Pyrimidine Cores
Compound: 1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]ethanone shares the same core as the target compound but includes additional substituents:
- Ethylamino linkage: Connects the core to a 4-(trifluoromethyl)phenyl group, possibly enhancing solubility compared to the direct methanone linkage in the target compound.
Implications: The ethylamino spacer may reduce steric hindrance, improving interaction with target proteins. The pyrrolidinyl group could modulate pharmacokinetic properties, such as half-life .
Analogs with Alternative Bicyclic Cores
Compound: (6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone replaces the dihydropyrido-pyrimidine core with a tetrahydroimidazo-pyridine system. Key differences include:
- Imidazo-pyridine core : Offers a distinct electronic profile due to the fused imidazole ring, which may alter hydrogen-bonding interactions.
Implications : The imidazo-pyridine core might target enzymes like phosphodiesterases or ion channels, diverging from the kinase inhibition often associated with pyrido-pyrimidines .
Compounds: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a and 7b) feature pyrazole-thiophene hybrids with malononitrile or cyanoacetate substituents.
Implications: The thiophene and cyano groups may enhance redox stability but reduce solubility compared to the target compound’s CF₃-substituted aryl group .
Role of the Trifluoromethyl Group
The CF₃ group is a recurring motif in the target compound, , and analogs. Its strong electron-withdrawing effect increases aromatic ring electronegativity, improving resistance to oxidative metabolism. This group also enhances lipophilicity, favoring membrane permeability—a critical factor in CNS-targeting drugs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies : The "one-pot" method described in for cyclopenta[b]pyridine synthesis could inspire efficient routes for the target compound, reducing purification steps.
- Biological Activity : Dihydropyrido-pyrimidines are often explored as kinase inhibitors (e.g., JAK2 or EGFR), while imidazo-pyridines may target ion channels. Substituent choice (e.g., pyrrolidinyl vs. piperidinyl) fine-tunes selectivity .
- Solubility vs. Permeability: The ethylamino group in ’s compound balances solubility and permeability, whereas the target compound’s direct methanone linkage prioritizes rigidity .
生物活性
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone is a member of the pyridopyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone is primarily attributed to its role as a multikinase inhibitor . Kinases are crucial in regulating cellular processes such as proliferation and survival. By inhibiting specific kinases, this compound may induce apoptosis in cancer cells and reduce tumor growth.
Target Kinases
Research indicates that this compound may target several important kinases involved in cancer progression:
- CDK4/CYCLIN D1 : Inhibition leads to cell cycle arrest.
- ARK5 : Implicated in cancer cell metabolism and survival.
- FGFR1 : Associated with angiogenesis and tumor growth.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.1 | Multikinase inhibition |
| DU145 (Prostate) | 0.2 | Induction of apoptosis |
| HCT15 (Colorectal) | 0.3 | Cell cycle arrest |
| CAPAN-1 (Pancreatic) | 0.5 | Inhibition of proliferation |
These results indicate that the compound exhibits potent activity against multiple cancer types, suggesting broad therapeutic potential.
Case Studies
A notable case study involved the evaluation of the compound's effects on mantle cell lymphoma cells, which are characterized by cyclin D1 overexpression. The study found that treatment with the compound resulted in significant apoptosis at low concentrations (30–100 nM), underscoring its potential as a targeted therapy for specific malignancies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key functional groups that enhance the biological activity of pyridopyrimidine derivatives. For instance:
- The presence of trifluoromethyl groups significantly increases potency against certain kinases.
- Variations at the N8 position have been shown to modulate selectivity for different kinase targets.
常见问题
Basic Question: What are the key considerations for synthesizing (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone?
Methodological Answer:
Synthesis requires multi-step protocols involving nucleophilic substitution, condensation, and functional group transformations. Critical steps include:
- Core formation : Use pyrido[4,3-d]pyrimidine intermediates, as seen in structurally related compounds (e.g., ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) .
- Trifluoromethylphenyl incorporation : Employ Suzuki coupling or Friedel-Crafts acylation under anhydrous conditions with catalysts like Pd(PPh₃)₄ .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC for high-purity yields (e.g., 68–72% in similar syntheses) .
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 7.74 ppm for pyrimidine protons in related compounds) .
- Mass spectrometry : LC-MS (e.g., [M+H]⁺ peaks) to verify molecular weight .
- X-ray crystallography : Resolve stereochemistry and confirm fused-ring geometry (applied to analogs like 7-benzyl-3-(4-fluorophenyl)-tetrahydropyrido-thieno-pyrimidinone) .
Basic Question: What biological activities are associated with this compound?
Methodological Answer:
The compound’s pyrido[4,3-d]pyrimidine core is linked to kinase inhibition (e.g., EGFR, HER2). Key findings from analogs:
Advanced Question: How can researchers optimize the compound’s biological activity through structural modifications?
Methodological Answer:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-phenyl position to enhance target binding .
- Heterocyclic variations : Replace pyrido-pyrimidine with pyrrolo-pyrimidine (as in 24b–24e derivatives) to modulate solubility and potency .
- SAR studies : Test substituents on the 7,8-dihydropyrido ring (e.g., carboxylate vs. thioether groups) to balance cytotoxicity and selectivity .
Advanced Question: How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Experimental variability : Standardize cell lines (e.g., A549 vs. H1975) and assay conditions (e.g., incubation time) to reduce discrepancies .
- Degradation control : Stabilize compounds during prolonged assays (e.g., refrigeration to prevent organic degradation) .
- Orthogonal validation : Confirm enzymatic activity (EGFR IC₅₀) alongside cellular assays to resolve potency mismatches .
Advanced Question: What are the key challenges in studying the compound’s metabolic stability?
Methodological Answer:
- Oxidative susceptibility : The dihydropyrido ring is prone to oxidation; use deuterated solvents or antioxidants in stability assays .
- Metabolite identification : Employ HRMS/MS to track phase I/II metabolites (applied to analogs like TR79) .
- In vitro models : Use hepatic microsomes from multiple species (e.g., human, rat) to predict interspecies variability .
Advanced Question: How can computational modeling guide the design of derivatives?
Methodological Answer:
- Docking studies : Map the compound’s interaction with EGFR’s ATP-binding pocket (e.g., hydrogen bonding with Lys745) .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory activity using regression analysis .
- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–4) and reduce hERG liability .
Advanced Question: What green chemistry approaches can improve synthesis sustainability?
Methodological Answer:
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) in coupling reactions to reduce toxicity .
- Catalyst recycling : Recover Pd catalysts via magnetic nanoparticle immobilization (applied in Suzuki-Miyaura reactions) .
- Waste minimization : Use one-pot protocols (e.g., sequential condensation and cyclization) to reduce step count .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
